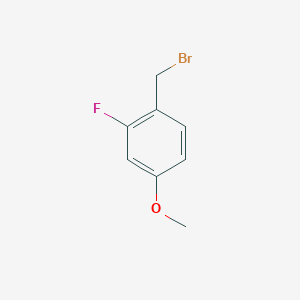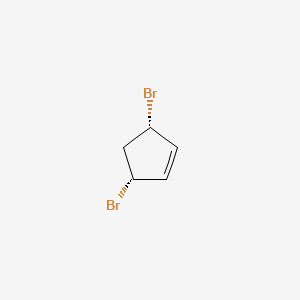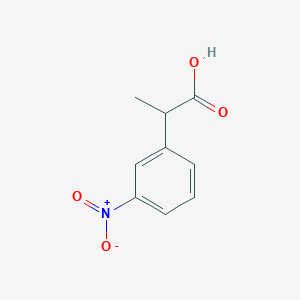
2-(3-nitrophenyl)propanoic Acid
概述
描述
2-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO4 It is characterized by a propanoic acid backbone substituted with a nitro group at the meta position of the phenyl ring
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-(3-nitrophenyl)propanoic Acid may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
It’s known that many similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or enhance the activity of their target proteins, altering the normal functioning of cells .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that similar compounds can have diverse biological activities, suggesting that this compound may also produce a range of molecular and cellular effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of bioactive compounds .
准备方法
Synthetic Routes and Reaction Conditions
2-(3-nitrophenyl)propanoic acid can be synthesized through several methods. One common approach involves the nitration of phenylpropanoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the phenyl ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products
Reduction: 2-(3-aminophenyl)propanoic acid.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
科学研究应用
2-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.
2-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.
2-(3-aminophenyl)propanoic acid: The reduced form of 2-(3-nitrophenyl)propanoic acid.
Uniqueness
This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group can lead to different chemical behaviors compared to para-substituted analogs, affecting its applications and interactions in various fields.
属性
IUPAC Name |
2-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCZZRXBIBUPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-(3-nitrophenyl)propanoic acid and its amino derivative?
A1: Both this compound and 2-(3-aminophenyl)propanoic acid serve as important precursors or intermediates in the synthesis of more complex molecules. [, ] While the provided papers focus on the synthetic procedures, the value lies in their potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro and amino groups allows for further chemical modifications, making these compounds versatile building blocks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
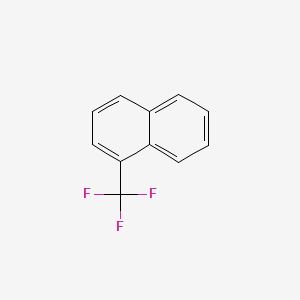
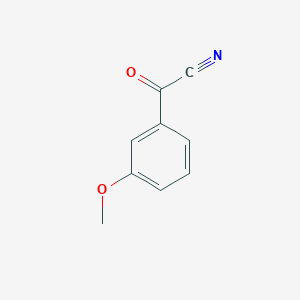
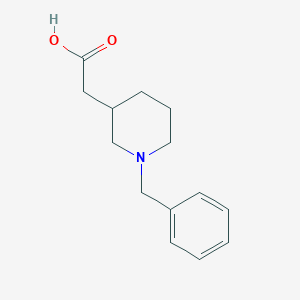
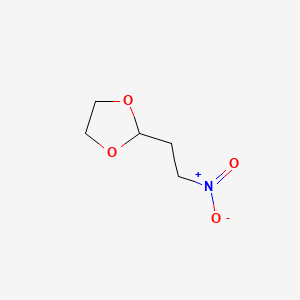
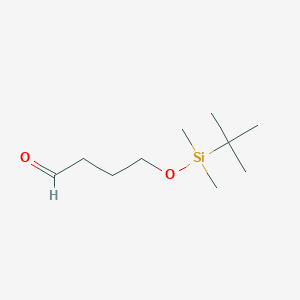
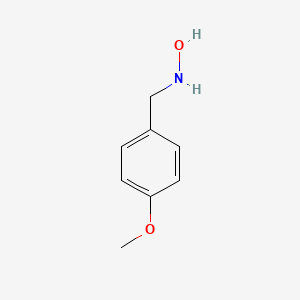
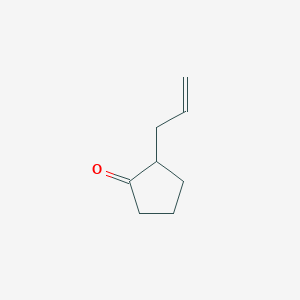
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)

![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)
